4-Methyl-3-phenylbenzoic acid
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Overview
Description
4-Methyl-3-phenylbenzoic acid is an organic compound with the molecular formula C14H12O2 It is a derivative of benzoic acid, where a methyl group is attached to the fourth position and a phenyl group is attached to the third position of the benzene ring
Mechanism of Action
Target of Action
It’s structurally similar to mefenamic acid, a non-steroidal anti-inflammatory drug (nsaid) that primarily targets the prostaglandin synthetase receptors cox-1 and cox-2 .
Mode of Action
Like Mefenamic acid, 4-Methyl-3-phenylbenzoic acid may bind to the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase . This inhibition can lead to a decrease in the formation of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
Based on its potential similarity to mefenamic acid, it might influence the cyclooxygenase pathway, which is involved in the production of prostaglandins .
Result of Action
If it acts similarly to mefenamic acid, it could potentially reduce inflammation and pain by decreasing the production of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-phenylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with benzoyl chloride, followed by oxidation of the resulting product. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes, followed by purification steps such as recrystallization or distillation to obtain the pure compound. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-phenylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Conversion of the methyl group to a carboxyl group, forming 4-carboxy-3-phenylbenzoic acid.
Reduction: Formation of 4-methyl-3-phenylbenzyl alcohol or 4-methyl-3-phenylbenzaldehyde.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of this compound.
Scientific Research Applications
4-Methyl-3-phenylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound for studying the interactions of aromatic acids with biological molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Benzoic Acid: The parent compound, lacking the methyl and phenyl substituents.
4-Methylbenzoic Acid: Similar structure but without the phenyl group.
3-Phenylbenzoic Acid: Similar structure but without the methyl group.
Uniqueness: 4-Methyl-3-phenylbenzoic acid is unique due to the presence of both the methyl and phenyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-methyl-3-phenylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-7-8-12(14(15)16)9-13(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKRQIDXIOXWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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